Cyclohexyl p-toluenesulfonate
Overview
Description
Cyclohexyl p-toluenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₃S. It is a sulfonate ester derived from p-toluenesulfonic acid and cyclohexanol. This compound is known for its utility in organic synthesis, particularly as an intermediate in various chemical reactions.
Scientific Research Applications
Cyclohexyl p-toluenesulfonate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of cyclohexyl derivatives.
Biology: It is used in the study of enzyme mechanisms where sulfonate esters act as substrates or inhibitors.
Medicine: Research into drug development sometimes employs this compound as a building block for pharmacologically active compounds.
Industry: It is used in the production of polymers and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:
p-Toluenesulfonic acid+Cyclohexanol→Cyclohexyl p-toluenesulfonate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of dehydrating agents, such as molecular sieves, can help in removing water formed during the reaction, thereby shifting the equilibrium towards the product side.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl p-toluenesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield p-toluenesulfonic acid and cyclohexanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclohexyl derivatives.
Elimination: Cyclohexene.
Hydrolysis: p-Toluenesulfonic acid and cyclohexanol.
Mechanism of Action
The mechanism by which cyclohexyl p-toluenesulfonate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the cyclohexyl carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the sulfonate group.
Comparison with Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Benzyl p-toluenesulfonate
These compounds differ mainly in the alkyl or aryl group attached to the sulfonate ester, which influences their reactivity and applications.
Properties
IUPAC Name |
cyclohexyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPZPDQZMUTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061348 | |
Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |
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Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953-91-3 | |
Record name | Cyclohexyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl p-toluenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl p-toluenesulfonate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127370 | |
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Record name | Cyclohexyl p-toluenesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122484 | |
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Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.244 | |
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Record name | CYCLOHEXYL P-TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5FBX5NR2A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of cyclohexyl p-toluenesulfonate influence its reactivity in nucleophilic substitution reactions?
A: The reactivity of this compound in nucleophilic substitution reactions, like acetolysis or hydrolysis, is significantly affected by the stereochemistry of substituents on the cyclohexyl ring. Studies indicate that cis isomers of substituted cyclohexyl p-toluenesulfonates tend to exhibit higher reactivity compared to their trans counterparts. [, ] For instance, trans-2-phenylthis compound demonstrated significantly slower reaction rates in acetolysis compared to its cis isomer. [] This difference in reactivity can be attributed to steric factors and the ability of the cis isomer to adopt conformations that facilitate nucleophilic attack.
Q2: What is the role of neighboring group participation in the reactivity of this compound derivatives?
A: Research suggests that the presence of specific neighboring groups, such as methoxy, can significantly influence the reactivity of this compound derivatives in solvolysis reactions. [] This effect is particularly prominent in cis isomers, where the neighboring group can participate in stabilizing the developing positive charge during the reaction. This stabilization leads to enhanced reaction rates compared to compounds lacking such neighboring group participation.
Q3: How do ring size and strain affect the reactivity of p-toluenesulfonate derivatives in solvolysis reactions?
A: Studies comparing the solvolysis rates of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl p-toluenesulfonates reveal a distinct pattern. [] Cyclopentyl and cyclobutyl derivatives exhibit the highest reactivity, followed by cyclohexyl and lastly, cyclopropyl p-toluenesulfonate. This trend underscores the complex interplay between ring strain and other factors like conformational flexibility in governing the overall reactivity of these cyclic p-toluenesulfonate derivatives.
Q4: Can computational chemistry be used to predict the reactivity of this compound derivatives?
A: Yes, computational chemistry methods, such as molecular mechanics calculations, have been successfully employed to predict the reactivity of this compound derivatives. [] By calculating the strain energy difference between the starting material and the corresponding carbocation intermediate, researchers can estimate the relative rates of solvolysis reactions. These computational approaches offer valuable insights into the relationship between molecular structure and reactivity.
Q5: Are there any significant differences in the reaction products observed in the solvolysis of different cycloalkyl p-toluenesulfonates?
A: The solvolysis of cycloalkyl p-toluenesulfonates can lead to different product distributions depending on the ring size. While cyclopropyl and cyclobutyl p-toluenesulfonates tend to undergo rearrangement during solvolysis, cyclopentyl and cyclohexyl derivatives primarily yield elimination products, namely cyclopentene and cyclohexene, respectively. [] This observation highlights the influence of ring strain and the preferred reaction pathways for different ring systems.
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